1-Methyl-4-piperidone

Beschreibung

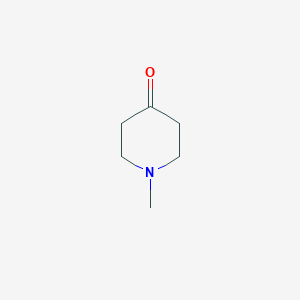

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162735 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1445-73-4 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-4-piperidone chemical properties and structure

An In-depth Technical Guide to 1-Methyl-4-piperidone: Chemical Properties, Structure, and Synthesis

Introduction

This compound, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a reactive carbonyl group and an adjacent methylene (B1212753) group, allows for a variety of chemical transformations, making it a versatile intermediate.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound consists of a six-membered piperidine (B6355638) ring with a methyl group attached to the nitrogen atom and a ketone functional group at the 4-position.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a clear, yellow to orange liquid at room temperature and is miscible with water.[5] It is also sensitive to air and should be stored under an inert atmosphere.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [3][5] |

| Molecular Weight | 113.16 g/mol | [3][5] |

| Appearance | Clear yellow to orange/brown liquid | [4][5] |

| Boiling Point | 55-60 °C at 11 mmHg; 60-62 °C at 19 hPa | [5][7][8] |

| Density | 0.92 - 0.98 g/mL at 20-25 °C | [1][5][7] |

| Refractive Index | n20/D 1.460 | [5] |

| Flash Point | 58 °C (140 °F) | [5][9] |

| Water Solubility | Miscible | [5][9] |

| pKa | 8.02 ± 0.20 (Predicted) | [5] |

| Storage Temperature | 0-6 °C, under inert gas | [5][6] |

Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Dieckmann Cyclization

The first reported synthesis of this compound involves a double Michael reaction followed by a Dieckmann cyclization.[1] A more detailed, though distinct, early protocol involves the hydrolysis and decarboxylation of a precursor:

Protocol as described in JACS (1948), vol. 70, p. 1820: [10]

-

Hydrolysis: To a one-liter flask, add 350 ml of 20% hydrochloric acid and 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride.

-

Reflux: Heat the mixture to reflux for one hour. The completion of the reaction can be monitored by the absence of coloration with a ferric chloride reagent.

-

Evaporation: Evaporate the solution to dryness on a steam bath under reduced pressure (10 mm Hg).

-

Drying: Heat the resulting solid product at 100 °C for 4 hours at 0.1 mm Hg pressure. Further dry the product over solid potassium hydroxide (B78521) for 24 hours. The crude product obtained weighed 57.7 g.

-

Purification: The crude piperidone hydrochloride can be purified by recrystallization from hot acetone.[10]

Synthesis from Diethyl 1,3-acetonedicarboxylate

A more recent and high-yield method utilizes diethyl 1,3-acetonedicarboxylate, formaldehyde (B43269), and methylamine (B109427).[10]

Protocol: [10]

-

Initial Mixture: In a reaction kettle, add diethyl 1,3-acetonedicarboxylate to benzene (B151609) and stir to mix. Add p-toluenesulfonic acid and a catalyst.

-

Reaction: While stirring, add formaldehyde and methylamine to the mixture. Heat the reaction to reflux.

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature and filter to remove any solid.

-

Acidification and Decarboxylation: Add concentrated hydrochloric acid to the filtrate in the reaction kettle and stir for 4 hours. Centrifuge the mixture and separate the hydrochloric acid layer. Heat the acid layer to reflux to induce decarboxylation.

-

Neutralization and Extraction: After the reaction is complete, cool the solution to room temperature and adjust the pH to 12 with a base (e.g., NaOH). Extract the product with dichloromethane.

-

Final Purification: Dry the organic extract over anhydrous sodium sulfate, distill off the dichloromethane, and separate the final product, N-methyl-4-piperidone, by chromatography. This method has reported yields of 91.7% with a purity of 99.4%.[10]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from diethyl 1,3-acetonedicarboxylate.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceuticals.[1] Its derivatives have shown a broad range of biological activities, including antidepressant, antiarrhythmic, antithrombotic, and sedative effects.[2] It is a precursor for compounds such as naratriptan (B1676958) (an anti-migraine drug), pimavanserin (B1677881) (an atypical antipsychotic), and bamipine (B1667737) (an antihistamine).[1]

Safety and Handling

This compound is a flammable liquid and vapor.[3][9] It can cause severe skin burns and serious eye damage.[9] When handling this chemical, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[11][12] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[11][13] Store the container tightly closed in a dry, cool, and well-ventilated place.[11][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 1445-73-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 1445-73-4 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Safety Profile of 1-Methyl-4-piperidone (CAS 1445-73-4): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling of chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the available safety data for 1-Methyl-4-piperidone (CAS number 1445-73-4), a versatile building block in organic synthesis. Due to a lack of publicly available quantitative toxicological studies on this specific compound, this guide summarizes existing qualitative safety information and presents generalized experimental protocols for the assessment of similar piperidine (B6355638) derivatives.

Physicochemical and Hazard Identification

This compound is a clear to yellow or orange liquid with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol .[1][2] It is recognized as a flammable liquid and, according to some suppliers, may cause skin and eye irritation.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1445-73-4 | [1][5] |

| Molecular Formula | C₆H₁₁NO | [1][2][6] |

| Molecular Weight | 113.16 g/mol | [1][6] |

| Appearance | Clear yellow to orange liquid | [6] |

| Boiling Point | 55-60 °C at 11 mm Hg | [6] |

| Density | 0.92 g/mL at 25 °C | |

| Flash Point | 58 °C (136.4 °F) - closed cup |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [1][5][7][8] |

| Skin Corrosion/Irritation | 1C/2 | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage | [1][3][9] |

| Serious Eye Damage/Eye Irritation | 1/2A | H319: Causes serious eye irritation / H314: Causes severe skin burns and eye damage | [3][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation | [3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [3] |

GHS Pictograms:

(Note: Pictograms may vary slightly between suppliers based on the specific hazard classifications they have assigned.)

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Table 3: Precautionary Statements (P-Statements) for this compound

| Category | P-Statement Code | P-Statement | Source(s) |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3][7][8] |

| P233 | Keep container tightly closed. | [7][8] | |

| P240 | Ground and bond container and receiving equipment. | [3][7][8] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | [7][8] | |

| P242 | Use non-sparking tools. | [7] | |

| P243 | Take action to prevent static discharges. | [7] | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [4] | |

| P264 | Wash skin thoroughly after handling. | [9] | |

| P271 | Use only outdoors or in a well-ventilated area. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][8] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [8][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P310 | Immediately call a POISON CENTER/doctor. | [4] | |

| P370+P378 | In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. | [8] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. | [8] |

| P405 | Store locked up. | [4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.

-

Test Substance Application: A small volume or weight of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes an in vivo procedure to assess the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for the test.

-

Initial Considerations: A weight-of-evidence analysis of existing data is performed to determine if an in vivo test is necessary.

-

Test Substance Administration: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis).

-

Scoring and Classification: The severity of the ocular reactions is scored according to a standardized system. The reversibility of the lesions is also observed. Based on the scores, the substance is classified for its irritation potential.

Visualizing Workflows for Safety Assessment and Handling

The following diagrams, created using the DOT language, illustrate logical workflows for the toxicological assessment and safe laboratory handling of a chemical like this compound.

Caption: Toxicological Assessment Workflow for a Chemical Compound.

Caption: Safe Laboratory Handling Workflow for this compound.

Conclusion

While a complete, quantitative toxicological profile for this compound (CAS 1445-73-4) is not currently available in the public domain, the existing Safety Data Sheets provide a foundational understanding of its hazards, primarily as a flammable liquid with potential for skin and eye irritation. For researchers, scientists, and drug development professionals, adherence to the recommended safe handling procedures is essential. In the absence of specific toxicity data, a cautious approach should be taken, and a thorough toxicological assessment, following established OECD guidelines for similar compounds, is recommended before its use in novel applications. This guide serves as a critical resource for understanding the known safety aspects and for implementing a robust safety assessment strategy for this compound and other related piperidine derivatives.

References

- 1. This compound | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | 1445-73-4 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound | 1445-73-4 | TCI EUROPE N.V. [tcichemicals.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Methyl-4-piperidone: Physical and Chemical Properties

N-Methyl-4-piperidone, also known as 1-methyl-4-piperidone, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1] Its piperidine (B6355638) core is a common scaffold in medicinal chemistry, and the presence of a ketone functional group allows for diverse chemical modifications. This document provides a comprehensive overview of the physical, chemical, and biological properties of N-Methyl-4-piperidone, along with detailed experimental protocols for its synthesis and analysis.

Core Physical and Chemical Properties

N-Methyl-4-piperidone is a clear to dark yellow liquid at room temperature.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₁NO[3][4][5] |

| Molecular Weight | 113.16 g/mol [3][4][5] |

| CAS Number | 1445-73-4[3][5] |

| Appearance | Clear dark yellow liquid[2] |

| Density | 0.92 - 0.98 g/mL at 25 °C[2][6][7] |

| Boiling Point | 181.5 ± 15.0 °C at 760 mmHg[8]; 55-60 °C at 11 mmHg[6][7]; 60-62 °C at 19 hPa[3] |

| Flash Point | 58 °C (136.4 °F) - closed cup |

| Solubility | Miscible with water[9] |

| Refractive Index | 1.4600 to 1.4620[9]; ~1.464[8] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C[8] |

| LogP | -0.35[8] |

| pH | 12 (100 g/L in H₂O at 20 °C)[3] |

| Stability | Stable under normal conditions.[10] |

| InChI Key | HUUPVABNAQUEJW-UHFFFAOYSA-N[11][12] |

| SMILES | CN1CCC(=O)CC1[2] |

Synthesis and Reactivity

Synthesis Methodologies

The synthesis of N-substituted-4-piperidones is a subject of significant interest due to their value as pharmaceutical intermediates.[1][13] Several synthetic routes have been established, each with distinct advantages.

One common approach involves a cyclization reaction followed by hydrolysis and decarboxylation. For instance, N-methyl-4-piperidone can be synthesized from diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine (B109427) in the presence of an acid catalyst like p-toluenesulfonic acid. The resulting intermediate is then treated with hydrochloric acid to induce decarboxylation, yielding the final product.[14]

Another method utilizes 1,5-dichloro-3-pentanone and methylamine, which undergo a ring-closing reaction to form the piperidone ring.[13] This method is noted for its mild reaction conditions and potential for industrial-scale production.[13]

A classical laboratory preparation involves the hydrolysis and decarboxylation of 1-methyl-3-carbethoxy-4-piperidone hydrochloride by refluxing with 20% hydrochloric acid.[6][14]

Caption: Common synthetic pathways to N-Methyl-4-piperidone.

Chemical Reactivity and Applications

The ketone group in N-Methyl-4-piperidone is the primary site of its reactivity, making it a versatile precursor. It is frequently used in condensation reactions, particularly the Claisen-Schmidt condensation, with various aldehydes to form α,β-unsaturated ketones (chalcone analogues).[15][16]

Key reactions include:

-

Preparation of Curcumin (B1669340) Analogues: Reacting with substituted benzaldehydes in the presence of a base to synthesize piperidone-based curcumin analogues, which have been investigated for their cytotoxic and antimicrobial properties.[15][16]

-

Synthesis of Spirocyclic Compounds: Reaction with malononitrile (B47326) and electrophiles leads to the formation of spiropiperidine rings.[17][18]

-

Double Mannich Condensation: Utilized in a double Mannich condensation to prepare N,N′-Dimethylbispidinone.[17][18]

These reactions highlight its importance as a scaffold for generating libraries of compounds for drug discovery.[2]

Experimental Protocols

Protocol: Synthesis via Decarboxylation

This protocol is adapted from a literature method for the synthesis of N-Methyl-4-piperidone from its carboxylated precursor.[6][14]

-

Reaction Setup: To a 1-liter flask, add 86 g of 1-methyl-3-carbethoxy-4-piperidone hydrochloride and 350 mL of 20% hydrochloric acid.

-

Reflux: Heat the mixture to reflux for one hour. The completion of the reaction can be monitored by the absence of coloration with a ferric chloride reagent.

-

Solvent Removal: After cooling, evaporate the solution to dryness using a steam bath under reduced pressure (e.g., 10 mm Hg).

-

Drying: Dry the resulting solid product by heating at 100 °C for 4 hours under high vacuum (0.1 mm) and then further dry over solid potassium hydroxide (B78521) (KOH) for 24 hours.

-

Purification (Optional): The crude product can be recrystallized from hot acetone (B3395972) to yield the purified hydrochloride salt. The free base can be obtained by neutralizing with a strong base and extracting with an organic solvent.[13]

Protocol: Analytical Characterization (HPLC)

This protocol outlines a general method for analyzing N-Methyl-4-piperidone using reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., Newcrom R1).[19]

-

Mobile Phase: Prepare a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[19]

-

Sample Preparation: Dissolve a small amount of N-Methyl-4-piperidone in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Analysis: Inject the sample and record the chromatogram. The identity of the peak can be confirmed by comparing its retention time with that of a known standard. Purity is assessed by the relative area of the main peak.

Biological Activity and Applications in Drug Discovery

While N-Methyl-4-piperidone itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. N-substituted-4-piperidones are key intermediates for drugs targeting the central nervous system and are used in analgesics, antiarrhythmics, and M-series muscarinic antagonists.[1]

-

Anticancer Activity: Curcumin analogues derived from N-Methyl-4-piperidone have demonstrated cytotoxicity against breast cancer cell lines, such as T47D.[15][16] Some dissymmetric pyridyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to act as anti-hepatoma agents by inhibiting the NF-κB pathway.[17]

-

Antimicrobial Properties: Derivatives have exhibited moderate antibacterial activity against various cariogenic bacteria, including Streptococcus mutans and Streptococcus sanguinis.[20] The N-methyl-4-piperidone ring was found to enhance the antibacterial effect compared to similar acetone-derived compounds.[20][21]

-

Anti-inflammatory and Antioxidant Effects: The α,β-unsaturated ketone moiety present in many of its derivatives is associated with antioxidant and anti-inflammatory properties, which are areas of active investigation.[22]

Caption: Logical workflow from synthesis to biological action.

Safety and Handling

N-Methyl-4-piperidone is classified as a flammable liquid and vapor.[10] It is also corrosive and can cause severe skin burns and eye damage.[9][23]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, open flames, and other sources of ignition.[10][24] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] It is recommended to store in a designated flammables area, and some suppliers suggest refrigeration (2-8°C).[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][24]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. scbt.com [scbt.com]

- 5. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 6. This compound | 1445-73-4 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. N-Methyl-4-piperidone | CAS#:1445-73-4 | Chemsrc [chemsrc.com]

- 9. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(1445-73-4) 1H NMR spectrum [chemicalbook.com]

- 13. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. N-甲基-4-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. This compound | SIELC Technologies [sielc.com]

- 20. mdpi.com [mdpi.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. fishersci.com [fishersci.com]

Spectroscopic Data Interpretation for 1-Methyl-4-piperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-4-piperidone (CAS: 1445-73-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Molecular and Structural Information

This compound is a cyclic ketone and a tertiary amine with the following structural characteristics:

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main signals corresponding to the distinct proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Triplet (t) | 4H | Protons on C2 and C6 (α to Nitrogen) |

| ~2.45 | Triplet (t) | 4H | Protons on C3 and C5 (α to Carbonyl) |

| ~2.30 | Singlet (s) | 3H | Protons on N-Methyl group |

Interpretation: The ¹H NMR spectrum displays three distinct signals, consistent with the molecule's symmetry. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electronegative nitrogen atom and appear as a triplet around 2.75 ppm. Similarly, the protons on the carbons adjacent to the carbonyl group (C3 and C5) are also deshielded and appear as a triplet around 2.45 ppm. The singlet at approximately 2.30 ppm, integrating to three protons, is characteristic of the N-methyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [7]

| Chemical Shift (δ) ppm | Assignment |

| ~208.0 | C4 (Carbonyl Carbon) |

| ~55.0 | C2 and C6 (α to Nitrogen) |

| ~45.0 | N-Methyl Carbon |

| ~41.0 | C3 and C5 (α to Carbonyl) |

Interpretation: The most downfield signal, typically above 200 ppm, is unequivocally assigned to the carbonyl carbon (C4). The signals for the carbons adjacent to the nitrogen (C2 and C6) appear around 55.0 ppm. The N-methyl carbon signal is observed at approximately 45.0 ppm, and the carbons adjacent to the carbonyl group (C3 and C5) are found at around 41.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of a ketone.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Medium-Strong | C-H (Aliphatic) Stretching |

| ~1715 | Strong | C=O (Ketone) Stretching |

| ~1470 - 1430 | Medium | C-H Bending |

| ~1220 | Medium | C-N Stretching |

Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. The presence of aliphatic C-H bonds is confirmed by the stretches observed in the 2950-2800 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically observed in the fingerprint region, around 1220 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound [3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - C₂H₄O]⁺ |

| 70 | High | [M - CH₃ - CO]⁺ or [M - C₂H₅O]⁺ |

| 43 | High | [C₂H₅N]⁺ |

| 42 | Base Peak | [C₂H₄N]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 113, which corresponds to the molecular weight of this compound.[3][5] The fragmentation pattern is characteristic of cyclic amines and ketones. The base peak is often observed at m/z 42, resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragments arise from the loss of small neutral molecules like ethylene (B1197577) oxide or cleavage of the ring structure.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound like this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The data are acquired on a 300 MHz or higher field NMR spectrometer.[8] The instrument is tuned and matched to the specific probe and solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is used. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A wider spectral width (0-220 ppm) is used, with a relaxation delay of 2 seconds.[9]

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film): As this compound is a liquid, the simplest method is to prepare a thin film.[1][3] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty sample compartment is recorded first.

-

Data Acquisition: The prepared salt plates are placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is common, and 16-32 scans are co-added to generate the final spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and purification before ionization, or by direct infusion.[3] For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound(1445-73-4) 13C NMR spectrum [chemicalbook.com]

- 8. scienceopen.com [scienceopen.com]

- 9. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Solubility of 1-Methyl-4-piperidone in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidone (CAS No. 1445-73-4), a key intermediate in the synthesis of a wide array of pharmaceutical compounds, is a colorless to pale yellow liquid with a characteristic strong odor. A comprehensive understanding of its solubility profile is paramount for its effective use in synthetic chemistry, particularly for reaction optimization, purification, and formulation development. This technical guide provides a detailed overview of the solubility of this compound in aqueous and various organic media. It includes a compilation of available solubility data, a generalized experimental protocol for solubility determination, and illustrates its pivotal role in the synthesis of notable pharmaceuticals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Clear yellow to orange liquid | [3][4] |

| Density | 0.92 - 0.98 g/mL at 20-25 °C | [2][5] |

| Boiling Point | 55-60 °C at 11 mmHg | [5] |

| Flash Point | 58 - 140 °F | [5][6] |

| pKa | 8.02 ± 0.20 (Predicted) | [5] |

Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes. This section summarizes the available quantitative and qualitative solubility data.

Aqueous Solubility

This compound exhibits high solubility in water. Multiple sources indicate that it is miscible with water, meaning it can be mixed in all proportions to form a homogeneous solution.[5][6][7] The pH of a 100 g/L aqueous solution has been reported to be 12 at 20°C, which is consistent with its basic nature.[8]

Organic Solvent Solubility

| Solvent | CAS No. | Qualitative Solubility | Quantitative Data ( g/100 mL) |

| Water | 7732-18-5 | Miscible | Not Applicable (Miscible) |

| Methanol | 67-56-1 | Slightly Soluble | Data not available |

| Ethanol | 64-17-5 | Soluble | Data not available |

| Chloroform | 67-66-3 | Slightly Soluble | Data not available |

| Ethyl Acetate | 141-78-6 | Slightly Soluble | Data not available |

| Acetone | 67-64-1 | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | Data not available |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, a standardized experimental protocol is necessary. The following is a generalized "shake-flask" method, a common technique for determining the thermodynamic solubility of a liquid compound.

Materials

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of a distinct undissolved phase of the piperidone derivative is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the separation of the undissolved solute from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a micropipette or syringe.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial to remove any microscopic undissolved droplets.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor used.

Experimental Workflow for Solubility Determination

References

- 1. This compound | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound | 1445-73-4 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scribd.com [scribd.com]

- 8. merckmillipore.com [merckmillipore.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Methyl-4-piperidone

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is intended for professionals in research and development.

Core Compound Information

This compound, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a versatile intermediate in organic synthesis.[1] It is a derivative of 4-piperidone (B1582916) with a methyl group attached to the nitrogen atom.[2] Its structure features a six-membered ring containing a nitrogen atom and a ketone functional group.[1] This compound is a key building block for a wide array of pharmaceuticals and is also utilized in the artificial fiber industry.[2][3]

Chemical and Physical Properties

This compound is a clear, colorless to yellow or brown liquid.[4] A summary of its key quantitative data is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO | [2][3][5] |

| Molecular Weight | 113.16 g/mol | [2][3][5] |

| Density | 0.92 - 0.98 g/mL at 20-25 °C | [2][3] |

| Boiling Point | 55-60 °C at 11-19 mmHg | [3][6][7] |

| Flash Point | 58 °C | [7] |

| IUPAC Name | 1-methylpiperidin-4-one | [5][8] |

| CAS Number | 1445-73-4 | [3][4][6] |

| Solubility | Miscible with water | [7] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been developed. The first reported synthesis was by Samuel M. McElvain in 1948, which involved a double Michael reaction followed by a Dieckmann cyclization, saponification, and decarboxylation.[2] Other methods include synthesis from methylamine (B109427), formaldehyde, and the ethyl ester of acetonedicarboxylic acid, or the ring closure of 1,5-dichloro-3-pentanone with methylamine.[2]

A detailed two-step experimental protocol is as follows:[1]

Step 1: Synthesis of N,N-diethyl acetamide (B32628) methylamine

-

Add ethyl acrylate (B77674) to a reaction vessel.

-

Heat the vessel to 60-70°C.

-

Add a tetrahydrofuran (B95107) solution of methylamine.

-

Subject the mixture to microwave irradiation for 30-45 minutes.

-

Stir and reflux the reaction mixture for 1-2 hours.

-

After the reaction is complete, perform vacuum distillation to obtain N,N-diethyl acetamide methylamine.[1]

Step 2: Cyclization and Decarboxylation to form this compound

-

Dissolve the N,N-diethyl acetamide methylamine obtained in Step 1 in a suitable solvent.

-

Heat the solution to 50-60°C.

-

Add a mixture of sodium methoxide (B1231860) and activated carbon.

-

Stir and reflux for 2-3 hours.

-

Adjust the pH of the solution to 5-6 and wash with water 3-5 times.

-

Filter the mixture and collect the organic phase.

-

Add a hydrochloric acid solution and stir for 45-90 minutes.

-

Perform vacuum distillation to remove the solvent.

-

Heat to 100°C and reflux for 2-3 hours.

-

Cool the reaction to room temperature and adjust the pH to 10 using NaOH.

-

Extract the final product, this compound, with ethyl ether.[1]

Application in Polymer Synthesis: Preparation of 2bB

This compound can be used as a monomer in the synthesis of high-molecular-weight polymers.[9]

Materials:

-

This compound (1b) (0.8 ml, 0.789 g, 6.97 mmol)

-

Biphenyl (B) (1.075 g, 6.97 mmol)

-

Methylene (B1212753) chloride (2.8 ml)

-

Trifluoroacetic acid (TFA) (0.4 ml)

-

Trifluoromethanesulfonic acid (TFSA) (5 ml)

-

Aqueous solution of NaHCO3

Procedure:

-

Combine this compound, biphenyl, methylene chloride, TFA, and TFSA in a 10 ml single-necked flask.

-

Stir the mixture for 6 hours.

-

Pour the resulting viscous, red solution slowly into an aqueous solution of NaHCO3.

-

Filter the resulting yellow fibrous solid.

-

Wash the solid with water.

-

Dry the polymer in a convection oven under a nitrogen flow for 24 hours.[9]

Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of polymer 2bB.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes 1H NMR, Mass Spectrometry, and IR spectra.[5][10] The NIST Chemistry WebBook provides mass spectrum data and information on gas phase ion energetics.[11][12]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[5][6] It can cause severe skin burns and eye damage.[5][7] Appropriate personal protective equipment, including eye protection, should be worn when handling this chemical.[7] It should be stored below +30°C in a tightly closed container, and measures should be taken to prevent static discharge.[3][6]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 1445-73-4 [chemicalbook.com]

- 4. This compound, 98% | CymitQuimica [cymitquimica.com]

- 5. This compound | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. rsc.org [rsc.org]

- 10. This compound(1445-73-4) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 12. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to N-Substituted-4-Piperidones: Synthesis, Properties, and Applications

The N-substituted-4-piperidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The piperidine (B6355638) ring enhances favorable pharmacokinetic properties like solubility and metabolic stability, while the nitrogen substituent and the ketone at the 4-position provide crucial points for modification and interaction with biological targets.[1] This technical guide offers a comprehensive review of key literature on the synthesis, chemical properties, and significant biological activities of this versatile class of compounds, tailored for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of N-substituted-4-piperidones is well-documented, with methodologies chosen based on the availability of starting materials and the desired molecular complexity.[3] Key approaches include constructing the piperidone ring system via cyclization reactions or modifying a pre-existing piperidone at the nitrogen atom.

Synthesis of N-Aryl-Substituted 4-Piperidones

A general and efficient two-step method for synthesizing N-aryl-4-piperidones has been developed, which is particularly useful for creating intermediates for CNS agents like antidepressants and anxiolytics.[3] This approach avoids the tedious synthesis of precursors like 1,5-dichloro-3-pentanone.[3]

Experimental Protocol: General Procedure for N-Aryl-Substituted 4-Piperidone (B1582916) Synthesis [3]

-

Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide: Commercially available N-benzyl-4-piperidone is treated with methyl iodide in acetone (B3395972) to produce the iodide salt.[3]

-

Aniline (B41778) Exchange Reaction: A slurry of the iodide salt (e.g., 1.8 g, 5.4 mmol) in water (2.8 mL) is added over 30 minutes to a refluxing solution of the desired aniline (e.g., 3,4,5-trimethoxyaniline, 650 mg, 3.55 mmol) and potassium carbonate (70 mg, 0.50 mmol) in ethanol (B145695) (6.5 mL).[3]

-

The reaction mixture is heated to reflux for an additional 45 minutes.[3]

-

Following the reflux, water (20 mL) is added, and the product is extracted with a suitable organic solvent.[3]

This methodology is effective for a wide variety of anilines, including those with both electron-donating and electron-withdrawing groups, providing fair to excellent yields.[3]

Table 1: Synthesis Yields of Various N-Aryl-Substituted 4-Piperidones (Data adapted from Tortolani & Poss, 2003)[3]

| Entry | Aniline Substituent | Yield (%) |

| 1 | 4-OCH₃ | 85 |

| 2 | 3-OCH₃ | 82 |

| 3 | 2-OCH₃ | 65 |

| 4 | 4-Cl | 78 |

| 5 | 3-Cl | 75 |

| 6 | 2-Cl | 0 |

| 7 | 4-F | 80 |

| 8 | 3,4,5-(OCH₃)₃ | 70 |

| 9 | 3,4-(OCH₂)O- | 77 |

| 10 | 4-CN | 0 |

| 11 | 4-NO₂ | 55 |

| 12 | 2,6-(CH₃)₂ | 0 |

Note: In some cases (entries 6, 10, 12), the reaction did not yield the desired product, potentially due to steric hindrance or electronic effects.[3]

Mannich Condensation

The Mannich reaction is a classic method for synthesizing 4-piperidone derivatives, particularly those with substitutions at the 2 and 6 positions. This one-pot condensation typically involves an aldehyde, a ketone, and an amine source like ammonium (B1175870) acetate (B1210297).[4]

Experimental Protocol: Mannich Condensation for Substituted 4-Piperidones [4]

-

A mixture of a substituted aromatic aldehyde, a ketone (e.g., ethyl methyl ketone), and ammonium acetate is prepared in ethanol.[4]

-

The mixture is stirred and allowed to react, leading to the condensation and cyclization that forms the 2,6-diaryl-3-methyl-4-piperidone ring system.[4]

-

The product is then isolated and purified.

This method is valuable for creating a diverse library of compounds for screening biological activities such as analgesic, anti-inflammatory, and antimicrobial effects.[4][5]

Key Pharmacological Activities and Mechanisms

N-substituted-4-piperidones exhibit a broad spectrum of biological activities, making them a focal point of drug discovery research.[5][6][7]

Anti-inflammatory and Anticancer Activity

Many 4-piperidone derivatives, especially 3,5-bis(arylidene) analogues which mimic curcumin (B1669340), show potent anti-inflammatory and anticancer properties.[8][9]

Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of key signaling pathways. For example, certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones inhibit the nuclear translocation of NF-κB, a crucial transcription factor that connects chronic inflammation and hepatocellular carcinoma.[8] The anticancer activity of some derivatives is supported by their ability to inhibit Topoisomerase II-α, an enzyme vital for DNA replication in cancer cells.[8][10]

Experimental Protocol: In Vitro Anti-Tumor Assay (MTT Assay) [8]

-

Cell Culture: Cancer cell lines (e.g., HepG2, SMMC-7721 for liver cancer) are cultured in appropriate media.[8]

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized N-substituted-4-piperidone compounds.

-

MTT Addition: After an incubation period (e.g., 24-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then calculated.

Neuroprotective and Analgesic Activities

The 4-piperidone scaffold is prominent in many CNS agents.[3] Derivatives have been developed and screened for analgesic, anti-Alzheimer, and other neuroprotective properties.[5][11][12]

Mechanism of Action: Some compounds exhibit potent analgesic properties comparable to morphine, showing high affinity for opioid receptor binding sites.[12] For neurodegenerative diseases like Alzheimer's, certain 3,5-bis(ylidene)-4-piperidones show promising inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[8][10]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [8][10]

-

Reagent Preparation: Prepare a phosphate (B84403) buffer solution, a solution of the test compound (piperidone derivative), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Enzyme Reaction: The enzyme (AChE or BChE) is pre-incubated with the test compound for a set period.

-

Substrate Addition: The reaction is initiated by adding the substrate (ATCI). The enzyme hydrolyzes the substrate, producing thiocholine.

-

Color Development: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Spectrophotometric Measurement: The rate of color development is monitored by measuring the change in absorbance at 412 nm over time. The percentage of inhibition is calculated by comparing the reaction rate with and without the inhibitor.

Antimicrobial and Antiviral Activities

Piperidin-4-ones have also been investigated for their potential as antimicrobial and antiviral agents.[5] For instance, monocarbonyl curcumin analogues based on the 4-piperidone scaffold have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]

General Experimental Workflow

The development of novel N-substituted-4-piperidones follows a structured workflow from initial design to biological validation.

Conclusion

N-substituted-4-piperidones remain a cornerstone of medicinal chemistry due to their synthetic accessibility and wide range of pharmacological activities.[2][13] The literature demonstrates robust methods for their synthesis, from classic multicomponent reactions to more modern, efficient procedures for specific subclasses like N-aryl derivatives. The diverse biological profiles, including potent anticancer, anti-inflammatory, and neuroprotective effects, underscore the value of this scaffold.[5][7][8] Future research will likely focus on developing novel synthetic routes to access more complex and highly substituted analogues, as well as exploring their potential in multi-target drug design to address complex diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Methyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidone, a heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its structural motif is a core component in numerous biologically active molecules, making it a compound of significant interest to the medicinal chemistry and drug development communities. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis protocols, and its application in the synthesis of notable pharmaceuticals.

Chemical Identity and Synonyms

The standardized nomenclature and various synonyms for this compound are crucial for accurate identification and literature searches.

-

Molecular Formula: C₆H₁₁NO[4]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

| Synonym | Reference(s) |

| N-Methyl-4-piperidone | [2][4] |

| 1-Methyl-4-piperidinone | [1][4] |

| N-Methyl-γ-piperidone | [4] |

| 1-Methyl-4-oxopiperidine | [1] |

| 4-Piperidinone, 1-methyl- | [1][4] |

| N-Methyl-4-piperidinone | [1] |

| 1-Methylpiperidine-4-one | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Physical State | Clear yellow to orange liquid | [4] |

| Boiling Point | 55-60 °C at 11 mm Hg | [4] |

| Density | 0.973 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.460 | [4] |

| Flash Point | 140 °F (60 °C) | [4] |

| Water Solubility | Miscible | [4] |

| Storage Temperature | 0-6°C, Air Sensitive | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. Below are detailed protocols for two common methods.

Synthesis via Dieckmann Condensation of a Diamine

A classical and widely cited method involves the intramolecular Dieckmann condensation of a diester formed from methylamine (B109427) and ethyl acrylate (B77674).

Experimental Protocol:

-

Double Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate in a suitable solvent. This reaction forms the corresponding diester, diethyl 3,3'-(methylazanediyl)dipropanoate.

-

Dieckmann Cyclization: The resulting diester undergoes an intramolecular Claisen condensation (Dieckmann cyclization) in the presence of a strong base, such as sodium ethoxide, to form the β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

-

Saponification and Decarboxylation: The β-keto ester is then subjected to saponification using a strong base (e.g., sodium hydroxide) to hydrolyze the ester, followed by acidification and heating to promote decarboxylation, yielding this compound.[2]

Synthesis from Diethyl 1,3-acetonedicarboxylate

A more recent and high-yielding method utilizes diethyl 1,3-acetonedicarboxylate as a key starting material.[5]

Experimental Protocol:

-

Reaction Mixture Preparation: To a reaction vessel containing benzene, add diethyl 1,3-acetonedicarboxylate, p-toluenesulfonic acid, and a suitable catalyst.[5]

-

Mannich-type Reaction: Under stirring, add formaldehyde (B43269) and methylamine to the mixture. Heat the reaction to reflux.[5] The molar ratio of diethyl 1,3-acetone dicarboxylate to formaldehyde to methylamine is typically 1:3:2.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.[5]

-

Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the filtrate and stir for approximately 4 hours.[5] Centrifuge the mixture and separate the hydrochloric acid layer. Heat the acid layer to reflux to effect decarboxylation.[5]

-

Isolation: After cooling, adjust the pH to 12 with a base. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, remove the solvent by distillation, and purify the resulting this compound by chromatography to achieve a high purity product.[5] A reported yield for this method is 91.7% with a purity of 99.4%.[5]

Applications in Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of various pharmaceuticals. Its ketone functionality allows for a range of chemical transformations, making it a versatile precursor.

Synthesis of Naratriptan (B1676958)

Naratriptan is a triptan-class drug used for the treatment of migraine headaches. This compound is a key intermediate in its synthesis.

Experimental Workflow for Naratriptan Synthesis:

The synthesis involves the condensation of an indole (B1671886) derivative with this compound, followed by reduction.

Experimental Protocol (General Overview):

-

Condensation: 5-(2-methylsulfamoyl-ethyl)-1H-indole is condensed with N-methyl-4-piperidone.[1][4] This reaction is typically an Aldol condensation carried out in the presence of a base like potassium hydroxide (B78521) or potassium tert-butoxide, or an acid such as trifluoroacetic acid.[4]

-

Formation of Intermediate: The condensation reaction yields 2-[3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole-5-yl]ethanesulfonic acid methyl amide.[1][4]

-

Reduction: The intermediate is then reduced to afford the final product, Naratriptan.[1][4]

Synthesis of Pimavanserin

Pimavanserin is an atypical antipsychotic used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. A key step in its synthesis involves a derivative of this compound.

Experimental Workflow for Pimavanserin Synthesis:

The synthesis of Pimavanserin involves the reductive amination of this compound followed by coupling with an isocyanate or a carbamate (B1207046) derivative.

Experimental Protocol (General Overview):

-

Reductive Amination: this compound undergoes reductive amination with p-fluorobenzylamine to produce the key intermediate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.[6]

-

Synthesis of the Coupling Partner: In a separate pathway, a commercially available 4-hydroxyphenylacetate (B1229458) ester is alkylated, followed by hydrolysis to the corresponding carboxylic acid.[6] This acid is then converted to an isocyanate derivative.[6]

-

Final Coupling: The N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate is then coupled with the prepared isocyanate derivative to yield Pimavanserin.[6]

Conclusion

This compound is a compound of considerable importance in the field of organic and medicinal chemistry. Its versatile reactivity and established synthetic routes make it an indispensable building block for the creation of complex molecular architectures, particularly in the development of novel therapeutic agents. The detailed understanding of its properties and reaction pathways, as outlined in this guide, is crucial for its effective utilization in research and industrial applications.

References

- 1. KR20120084286A - A process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. WO2009118753A2 - Process for preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

- 4. CA2770178A1 - A process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

Methodological & Application

Synthesis of 1-Methyl-4-piperidone: A Detailed Guide for the Research Laboratory

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate

Introduction

1-Methyl-4-piperidone is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its structural motif is a core component in various drug classes, including analgesics, antihistamines, and central nervous system agents. The reactivity of the carbonyl group and the nitrogen atom within the piperidine (B6355638) ring makes it a versatile building block for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for two common and effective methods for the synthesis of this compound in a research laboratory setting: the Dieckmann Condensation of a diester and a Mannich-type reaction.

Comparative Analysis of Synthesis Methods

For researchers, the choice of synthetic route often depends on factors such as starting material availability, desired scale, reaction yield, and purity requirements. The two methods presented here offer distinct advantages and are compared in the table below based on reported quantitative data.

| Parameter | Dieckmann Condensation Method | Mannich Reaction Method |

| Starting Materials | Methylamine (B109427), Ethyl Acrylate | Diethyl 1,3-acetonedicarboxylate, Formaldehyde (B43269), Methylamine |

| Key Intermediates | N,N-bis(2-carboethoxyethyl)methylamine | Not explicitly isolated in the one-pot procedure |

| Reported Yield | Not explicitly stated for the final product in the provided snippets, but a related synthesis of N-phenethyl-4-piperidone reports yields up to 72%.[1] | 91.7%[2] |

| Reported Purity | Not explicitly stated. | 99.4%[2] |

| Reaction Conditions | Multi-step process involving Michael addition, cyclization with a strong base (e.g., sodium methoxide), followed by acidic hydrolysis and decarboxylation.[3][4][5] | One-pot reaction followed by acidic workup and decarboxylation.[2] |

| Advantages | Utilizes readily available and inexpensive starting materials.[6][7] | High reported yield and purity in a one-pot procedure.[2] |

| Disadvantages | Can be a multi-step process requiring careful control of reaction conditions to avoid side reactions.[1] | Involves the use of benzene, a carcinogenic solvent. |

Method 1: Dieckmann Condensation of N,N-bis(2-carboethoxyethyl)methylamine

This classical approach involves a two-step sequence starting with the Michael addition of methylamine to two equivalents of ethyl acrylate, followed by an intramolecular Dieckmann condensation of the resulting diester. The intermediate β-keto ester is then hydrolyzed and decarboxylated to afford the final product.[4][5][8]

Experimental Protocol

Step 1: Synthesis of N,N-bis(2-carboethoxyethyl)methylamine

-

To a reaction vessel, add ethyl acrylate.

-

While stirring, slowly add a solution of methylamine in a suitable solvent (e.g., tetrahydrofuran). An exothermic reaction is expected; maintain the temperature with appropriate cooling.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the double Michael addition.

-

Remove the solvent and any unreacted starting materials under reduced pressure to obtain the crude N,N-bis(2-carboethoxyethyl)methylamine. This intermediate can often be used in the next step without further purification.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

In a separate flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of a strong base, such as sodium methoxide (B1231860), in an inert solvent like toluene.

-

Heat the suspension to reflux.

-

Slowly add the crude N,N-bis(2-carboethoxyethyl)methylamine from Step 1 to the refluxing base suspension.

-

After the addition is complete, continue to reflux the mixture for 2-3 hours to drive the cyclization to completion.

-

Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

-

Heat the acidic mixture to reflux for several hours to effect hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

After cooling, make the solution strongly basic by the addition of a concentrated sodium hydroxide (B78521) solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[9]

Method 2: Mannich-Type Reaction

This one-pot synthesis provides a high-yielding route to this compound by reacting diethyl 1,3-acetonedicarboxylate, formaldehyde, and methylamine, followed by an acidic workup that facilitates decarboxylation.[2]

Experimental Protocol

-

To a reaction kettle, add diethyl 1,3-acetonedicarboxylate and benzene.

-

Stir the mixture and add p-toluenesulfonic acid as a catalyst.

-

To the stirred mixture, add formaldehyde and methylamine.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Transfer the filtrate to a separatory funnel and add concentrated hydrochloric acid. Stir the biphasic mixture vigorously for 4 hours.

-

Separate the layers and retain the hydrochloric acid layer.

-

Heat the acidic layer to reflux to induce decarboxylation.

-

After the decarboxylation is complete, cool the solution to room temperature and adjust the pH to 12 with a strong base (e.g., sodium hydroxide).

-

Extract the basic aqueous solution with dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by chromatography to yield N-methyl-4-piperidone with high purity.[2]

Visualizing the Synthetic Pathways

To aid in the understanding of the chemical transformations, the following diagrams illustrate the reaction pathways for the described synthesis methods.

Caption: Reaction scheme for the synthesis of this compound via Dieckmann Condensation.

Caption: Reaction scheme for the one-pot synthesis of this compound via a Mannich-type reaction.

Overall Experimental Workflow

The general laboratory workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: General experimental workflow for the synthesis and purification of this compound.

Safety Considerations

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

The reagents used in these syntheses are flammable, corrosive, and/or toxic. Consult the Safety Data Sheets (SDS) for each chemical before use.

-

Reactions involving strong bases like sodium methoxide should be handled with extreme care to avoid contact with moisture.

-

The use of benzene, a known carcinogen, in the Mannich reaction requires strict safety protocols and appropriate engineering controls. Consider solvent substitution where possible.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 1-Methyl-4-piperidinone for synthesis 1445-73-4 [sigmaaldrich.com]

Application Notes and Protocols: 1-Methyl-4-piperidone as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidone (NMP) is a pivotal heterocyclic building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Its structural features, particularly the reactive ketone group and the tertiary amine, allow for diverse chemical transformations, making it an essential intermediate for creating complex molecular architectures. N-substituted-4-piperidone compounds are crucial intermediates for numerous neuropharmaceuticals, including analgesics and central nervous system receptor antagonists.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antipsychotic agent Pimavanserin (B1677881) and the antimigraine drug Naratriptan (B1676958).

Physicochemical Properties of this compound